molecular formula C22H21N5O2 B11028519 N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11028519
M. Wt: 387.4 g/mol
InChI Key: CSWHYRKUSKOKKS-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features both imidazole and isoquinoline moieties. These structural elements are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with a variety of molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and isoquinoline intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The imidazole and isoquinoline rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with proteins and enzymes.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole and isoquinoline moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of imidazole and isoquinoline rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H21N5O2/c28-21(25-10-5-12-26-13-11-23-16-26)20-15-27(14-17-6-3-4-9-24-17)22(29)19-8-2-1-7-18(19)20/h1-4,6-9,11,13,15-16H,5,10,12,14H2,(H,25,28)

InChI Key

CSWHYRKUSKOKKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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